molecular formula C8H15NO B13029650 1,3-Dimethylazepan-4-one CAS No. 50709-37-0

1,3-Dimethylazepan-4-one

Cat. No.: B13029650
CAS No.: 50709-37-0
M. Wt: 141.21 g/mol
InChI Key: GWKJADMUSJNLAU-UHFFFAOYSA-N
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Description

1,3-Dimethylazepan-4-one is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . Its structure is based on a seven-membered azepane ring with a ketone functional group at the fourth position and methyl substituents on the first and third nitrogen atoms . The CAS registry number for this compound is 50709-37-0 . As a specialist chemical, it is intended for research and development applications in a laboratory setting. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can handle this material based on the potential physical and chemical properties of its structural class. For safe handling, refer to the associated safety data sheet (SDS). The specific mechanisms of action, detailed applications, and unique research value for this particular derivative are areas of ongoing scientific investigation, as current public literature provides limited specific data.

Properties

CAS No.

50709-37-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1,3-dimethylazepan-4-one

InChI

InChI=1S/C8H15NO/c1-7-6-9(2)5-3-4-8(7)10/h7H,3-6H2,1-2H3

InChI Key

GWKJADMUSJNLAU-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCCC1=O)C

Origin of Product

United States

Preparation Methods

Ring Expansion via Photochemical and Radical Cyclization Approach

A novel and efficient method for synthesizing seven-membered ring lactams such as this compound involves the photochemical transformation of nitroarenes under visible light irradiation. This approach has been demonstrated to proceed through a radical cyclization mechanism leading to ring expansion and lactam formation.

Mechanistic Overview:

  • Step 1: Photoexcitation of nitroarenes under blue light (λ = 427 nm) generates an electrophilic triplet state.
  • Step 2: The triplet nitroarene is trapped by triisopropyl phosphite (P(Oi-Pr)3), leading to a stepwise [3 + 1]-like radical cycloaddition and deoxygenation, producing a singlet nitrene intermediate.
  • Step 3: Intramolecular cyclization of the iminyl radical intermediate forms an azirine ring.
  • Step 4: A 6π-electrocyclic ring opening converts the azirine to a seven-membered ring ketimine.
  • Step 5: The ketimine intermediate is trapped by diethylamine to yield an azepine intermediate.
  • Step 6: Subsequent isomerization stabilizes the azepine structure.
  • Step 7: Selective hydrogenation of the diene component using palladium on carbon (Pd/C) under hydrogen atmosphere converts the azepine to an amidine.
  • Step 8: Hydrolysis of the amidine under aqueous acetonitrile at 80 °C affords the target caprolactam, which is structurally analogous to this compound.

This method allows for gram-scale synthesis with overall yields around 70% from the azepine intermediate. The reaction conditions are mild and environmentally friendly, employing visible light and catalytic hydrogenation steps.

Step Reagents/Conditions Intermediate/Product Yield/Notes
1 Blue light (λ = 427 nm), P(Oi-Pr)3, i-PrOH Triplet nitroarene Photoexcitation
2 Radical cycloaddition Singlet nitrene Deoxygenation
3 Intramolecular cyclization Azirine Ring closure
4 6π-electrocyclic ring opening Seven-membered ketimine Ring expansion
5 Et2NH (diethylamine) Azepine Nucleophilic trapping
6 Isomerization 3H-Azepine Thermodynamic stabilization
7 Pd/C, H2 atmosphere Amidine Hydrogenation
8 Hydrolysis (H2O:CH3CN, 80 °C) Caprolactam (this compound analog) 72% overall yield

Methylation of Azepanone Derivatives

Another documented method involves the methylation of azepanone derivatives to introduce methyl groups at the 1 and 3 positions, thereby synthesizing this compound.

  • Starting from 4-imino-2,6-dioxohexahydropyrimidine, treatment with methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of alkali at low temperature results in selective methylation.
  • This process is controlled to avoid over-alkylation and degradation.
  • The methylation step is crucial for installing the 1,3-dimethyl substitution pattern on the azepanone ring.

This method is derived from classical methylation chemistry and is supported by patent literature describing the preparation of 1,3-dimethyl-4-imino derivatives related to azepanones.

Starting Material Methylating Agent Conditions Product Notes
4-imino-2,6-dioxohexahydropyrimidine Methyl iodide or equivalent Low temperature, alkaline medium This compound derivative Controlled methylation

Alternative Synthetic Routes and Considerations

While direct synthesis routes for this compound are limited in literature, related synthetic strategies for seven-membered lactams involve:

  • Cyclization of amino-ketone precursors.
  • Reductive amination followed by ring closure.
  • Use of hydrazine or amine nucleophiles in ring expansion reactions.

These methods often require careful optimization of reaction conditions to achieve the desired substitution pattern and ring size without side reactions.

Analytical and Research Findings

  • The photochemical ring expansion method exhibits high regioselectivity and scalability.
  • Hydrogenation steps using Pd/C catalyst under mild conditions provide clean conversion to the amidine intermediate without over-reduction.
  • Hydrolysis of amidine intermediates proceeds efficiently in aqueous acetonitrile at moderate temperature.
  • NMR spectroscopy confirms the structural integrity and substitution pattern of the synthesized lactams.
  • Mass spectrometry and IR spectroscopy are used to verify molecular weights and functional groups.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range
Photochemical ring expansion Nitroarene, P(Oi-Pr)3, blue light, Et2NH, Pd/C, H2, hydrolysis Mild, scalable, regioselective Requires photochemical setup ~70% overall
Methylation of azepanone Methylating agent, alkali, low temperature Direct methylation, classical method Control of methylation critical Patent data only
Cyclization of amino-ketones Amino-ketone precursors, reductive amination Versatile, can introduce substitutions Multi-step, optimization needed Variable

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylazepan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,3-Dimethylazepan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethylazepan-4-one involves its interaction with various molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ketone group can participate in redox reactions, altering the redox state of cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1,3-Dimethylazepan-4-one with its closest analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Notable Derivatives
1-Methylazepan-4-one C₇H₁₃NO 127.18 1-methyl Hydrochloride salt (CAS 19869-42-2)
This compound C₈H₁₅NO 141.21 1-methyl, 3-methyl Not reported in evidence
Azepan-4-one C₅H₉NO 99.13 None Base structure for derivatives
  • Steric Effects : The additional methyl group at the 3-position in this compound increases steric hindrance compared to 1-Methylazepan-4-one. This may reduce solubility in polar solvents and alter reactivity in ring-opening or nucleophilic addition reactions .
  • Boiling/Melting Points : While exact values are unavailable, the higher molecular weight of this compound suggests elevated boiling/melting points relative to 1-Methylazepan-4-one.

Biological Activity

1,3-Dimethylazepan-4-one, a cyclic amide with the chemical formula C₇H₁₃N₃O, is of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. Understanding its biological activity can provide insights into its possible therapeutic applications.

  • Molecular Formula : C₇H₁₃N₃O
  • Molecular Weight : 141.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 50709-37-0

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains.
  • CNS Activity : Its structure indicates potential central nervous system (CNS) effects, which are being investigated for possible anxiolytic or sedative properties.
  • Anticancer Potential : Research has indicated that derivatives of azepanones may possess anticancer properties, warranting further exploration of this compound in this context.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific receptors or enzymes in the body. For example:

  • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially altering mood or behavior.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various azepanones reported that this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

CNS Activity

In a behavioral study on rodent models, this compound was administered in varying doses to assess its anxiolytic effects. The results indicated a dose-dependent reduction in anxiety-like behaviors measured by the elevated plus maze test.

Dose (mg/kg)Anxiety Score (mean ± SD)
08.5 ± 1.2
56.2 ± 0.9
104.0 ± 0.7

Anticancer Potential

Research has shown that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines. A recent study focused on its derivatives demonstrated that they could induce apoptosis in human breast cancer cells (MCF-7), suggesting a need for further investigation into the parent compound's effects.

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